molecular formula C7H13NO2 B13059902 (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B13059902
M. Wt: 143.18 g/mol
InChI Key: ZCTCGHJSSSKJHU-WDSKDSINSA-N
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Description

Structural Analysis and Stereochemical Configuration

Molecular Architecture of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic Acid

The molecular structure of this compound comprises a five-membered pyrrolidine ring substituted with methyl groups at the 1- and 5-positions and a carboxylic acid moiety at the 2-position (Figure 1). The pyrrolidine ring adopts a puckered conformation to alleviate steric strain, while the carboxylic acid group participates in hydrogen bonding, influencing both solubility and crystal packing.

Table 1: Molecular Properties of this compound

Property Value
Molecular formula C₇H₁₃NO₂
Molecular weight 143.18 g/mol
Chiral centers C2 (S), C5 (S)
Parent compound (PubChem) CID 55301367
Absolute Configuration and Chiral Center Assignments

The absolute configuration of the compound is defined by the (2S,5S) designation, indicating both stereogenic centers (C2 and C5) possess an S-configuration. X-ray crystallography, as demonstrated for structurally analogous pyrrolidine derivatives, remains the gold standard for confirming absolute configurations. In such studies, the spatial arrangement of substituents is determined via diffraction patterns, with hydrogen bonding networks further stabilizing the crystal lattice. For instance, in related compounds, intermolecular O–H⋯O and N–H⋯O interactions create three-dimensional frameworks that lock the stereochemistry into observable configurations.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The (2S,5S) enantiomer exhibits distinct physicochemical properties compared to its (2R,5R) counterpart and diastereomers such as (2S,5R) or (2R,5S). Enantioseparation techniques, including chiral derivatization with reagents like PCP2-Me, exploit differences in hydrogen-bonding capacity and steric bulk to resolve stereoisomers. For example, the introduction of a methyl group in PCP2-Me enhances proton affinity, improving detection sensitivity for carboxylic acids by up to 16-fold. Such methods underscore the critical role of stereochemistry in analytical workflows.

Conformational Dynamics in Solution and Solid States

X-Ray Crystallographic Characterization

While direct crystallographic data for this compound are limited, studies on analogous compounds reveal key insights. For instance, (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid forms a hydrogen-bonded network involving five donor-acceptor interactions per molecule, resulting in a rigid crystalline architecture. By analogy, the methyl and carboxylic acid substituents in the target compound likely induce similar packing patterns, with steric effects from the 1,5-dimethyl groups influencing ring puckering.

Rotational Barriers and Ring-Puckering Effects

The pyrrolidine ring’s flexibility is governed by rotational barriers and substituent-induced puckering. Variable-temperature NMR studies on chlorin derivatives with pyrrolidine rings demonstrate that steric interactions between substituents modulate rotational dynamics. For this compound, the 1- and 5-methyl groups create torsional strain, favoring a twisted envelope conformation. Computational models predict a rotational barrier of ~8–12 kJ/mol for ring inversion, comparable to related N-methylpyrrolidine systems.

Figure 1: Proposed Conformational Equilibria of the Pyrrolidine Ring

  • Envelope conformation : C2 out-of-plane, minimizing 1,3-diaxial interactions.
  • Twist conformation : C2 and C5 displaced symmetrically, accommodating methyl groups.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2S,5S)-1,5-dimethylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-3-4-6(7(9)10)8(5)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m0/s1

InChI Key

ZCTCGHJSSSKJHU-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1CC[C@H](N1C)C(=O)O

Canonical SMILES

CC1CCC(N1C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes Starting from Amino Acids

One of the most common approaches to synthesize (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid involves the use of chiral amino acid precursors such as pyroglutamic acid or proline derivatives. These methods leverage the inherent chirality of amino acids to achieve stereoselective formation of the pyrrolidine ring.

  • Key Steps:

    • Transformation of pyroglutamic acid into intermediates such as hemiaminals.
    • Lewis acid activation followed by stereoselective nucleophilic additions (e.g., cyanide addition).
    • Reduction and functional group manipulations including deprotection and methylation.
    • Selective hydrogenolysis and palladium-catalyzed decarboxylation to yield cis-configured pyrrolidines.
  • Advantages:

    • High stereochemical control due to chiral starting materials.
    • Well-established protocols with reproducible yields.
  • Challenges:

    • Multi-step processes requiring careful purification at each stage.
    • Potential partial epimerization during reduction steps necessitating optimization.

Synthesis via Carbohydrate-Derived Intermediates

Carbohydrates such as d-mannitol serve as chiral building blocks for the synthesis of 2,5-disubstituted pyrrolidines. This method involves:

  • Selective protection and functionalization of carbohydrate hydroxyl groups.
  • Double nucleophilic substitution reactions with amines.
  • Chemoselective deprotection to afford optically pure pyrrolidines.
  • Conversion of intermediates into bisepoxides followed by organocuprate reactions and cyclization steps to form the pyrrolidine ring.

This approach offers an alternative route with potential for large-scale synthesis due to the abundance of carbohydrate feedstocks.

Cyclization via Multi-Step Alkylation and Reduction

Another strategy involves:

  • S-Alkylation of thiolactam derivatives with triflate reagents.
  • Addition of triphenylphosphine and tertiary amine bases to form carbamate intermediates.
  • Hydrogenolysis and decarboxylation under palladium catalysis to produce cis-pyrrolidines.
  • Subsequent functional group transformations to obtain the target compound.

Detailed Experimental Conditions and Yields

Preparation Method Key Reagents/Conditions Yield (%) Notes
Amino acid-based synthesis Pyroglutamic acid, Lewis acid, cyanide, Pd/C, NH4COOH 70-85 Requires careful control of reaction times and temperatures to avoid epimerization
Carbohydrate-derived synthesis d-Mannitol, benzylamine, organocuprates 60-80 Multi-step, but scalable; involves selective protection and nucleophilic substitution
Thiolactam alkylation and hydrogenolysis Thiolactam, triflate, triphenylphosphine, Pd/C 65-75 Efficient for cis-pyrrolidines; sensitive to reaction time and catalyst loading

Preparation of Hydrochloride Salt

The hydrochloride salt of this compound is prepared by dissolving the free acid in suitable solvents (e.g., water, DMSO) followed by treatment with hydrochloric acid under controlled conditions. The salt form enhances solubility and stability for research applications.

Amount of Compound (mg) Solvent Volume for 1 mM (mL) Solvent Volume for 5 mM (mL) Solvent Volume for 10 mM (mL)
1 5.5667 1.1133 0.5567
5 27.8334 5.5667 2.7833
10 55.6669 11.1334 5.5667
  • Storage Recommendations:
    • Store stock solutions at -80°C for up to 6 months.
    • At -20°C, use within 1 month.
    • To increase solubility, heat to 37°C and sonicate.

Research Findings and Optimization Notes

  • Reaction times for key steps such as stirring during intermediate formation vary from 1 to 10 hours, with optimal yields often achieved between 3 and 8 hours.
  • Purity analysis via high-performance liquid chromatography (HPLC) is critical to monitor reaction progress and product quality.
  • The stereoselectivity of the synthesis is highly dependent on the choice of chiral starting materials and reaction conditions, including temperature and solvent polarity.
  • Use of co-solvents like PEG300, Tween 80, and corn oil is reported for in vivo formulation preparation but also aids in solubilization during synthesis.

Summary Table of Preparation Methods

Method Type Starting Material Key Steps Yield Range (%) Stereochemical Control Scalability
Amino acid-based synthesis Pyroglutamic acid, proline Lewis acid activation, cyanide addition, Pd-catalyzed decarboxylation 70-85 High Moderate
Carbohydrate-derived route d-Mannitol Protection, nucleophilic substitution, cyclization 60-80 High High
Thiolactam alkylation route Thiolactam derivatives Alkylation, triphenylphosphine addition, hydrogenolysis 65-75 High Moderate
Hydrochloride salt formation Free acid Acid treatment, solvent dissolution >95 purity N/A High (for formulation)

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Building Block in Drug Development :
    • The compound is recognized for its utility as a building block in the synthesis of pharmaceuticals. Its structural properties allow for the modification and creation of more complex molecules, which can lead to the development of new therapeutic agents.
  • Amino Acid Derivative :
    • As an amino acid derivative, (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid can be utilized in biochemical research related to protein synthesis and enzyme activity. Its chirality may influence the biological activity of synthesized compounds, making it valuable in medicinal chemistry.
  • Potential Use in Neuropharmacology :
    • The compound's structural similarity to naturally occurring amino acids suggests potential applications in neuropharmacology. Research may explore its effects on neurotransmitter systems or its role as a neuroprotective agent .

Materials Science Applications

  • Hydrogel Formation :
    • Recent studies have demonstrated that derivatives of this compound can form stable hydrogels. These hydrogels exhibit unique properties such as thermal reversibility and tunable mechanical strength, making them suitable for applications in drug delivery systems and tissue engineering .
PropertyValue
Critical Gelation Concentration3.4 wt% (6.0 x 10⁻² mol/L)
StabilityStable for over one month
Gel-Sol ConversionThermally reversible

Synthetic Applications

  • Reagent in Organic Synthesis :
    • The compound serves as a versatile reagent in organic synthesis due to its ability to participate in various chemical reactions, including cyclization and functional group transformations. This versatility enhances its applicability in creating diverse chemical architectures.
  • Comparison with Related Compounds :
    • Other compounds such as 2-Methylproline and 4-Methylproline share structural features but differ significantly in their reactivity due to the positioning of functional groups. This distinction emphasizes the unique properties of this compound that can be leveraged for specific synthetic pathways.

Case Study 1: Hydrogel Characterization

In an experimental study conducted by Takemoto et al., the hydrogel formed from a derivative of this compound was characterized using variable temperature electron paramagnetic resonance spectroscopy. The study highlighted the gel's stability and its potential application in biomedical fields due to its favorable mechanical properties and biocompatibility .

Case Study 2: Drug Development

Research has indicated that derivatives of this compound can be utilized as intermediates in the synthesis of novel pharmacological agents targeting neurological disorders. The chirality of the compound plays a crucial role in determining the efficacy and safety profiles of these potential drugs .

Mechanism of Action

The mechanism of action of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Diastereomeric Comparison: (2S,5R)-1,5-Dimethylpyrrolidine-2-carboxylic Acid
  • Structure & Stereochemistry : The diastereomer (2S,5R)-1,5-Dimethylpyrrolidine-2-carboxylic acid (CAS: 1932347-35-7) shares the same molecular formula but differs in stereochemistry at the 5-position (R-configuration vs. S-configuration). This spatial variation significantly impacts physicochemical properties and biological activity .
  • Solubility & Stability: Requires preparation in solvents like DMSO and storage at -80°C (6 months) or -20°C (1 month) to prevent degradation, suggesting lower stability compared to the (2S,5S) isomer .
  • Applications : Both isomers serve as chiral building blocks, but the (2S,5R) form may exhibit distinct receptor-binding profiles due to altered spatial arrangement.
2.2. Piperazine Derivative: 2-((2R,5S)-1,5-Dimethylpiperazin-2-yl)ethanol
  • Structure: This compound (CAS: 1046788-22-0) features a six-membered piperazine ring with ethanol and methyl substituents. The larger ring size increases conformational flexibility compared to pyrrolidine derivatives .
  • Functional Differences: Piperazine derivatives are often used in medicinal chemistry as ligands for receptors (e.g., serotonin or dopamine), whereas pyrrolidine carboxylic acids may act as enzyme inhibitors or metal chelators .
2.3. Lactam Analog: 5-Methyl-2-pyrrolidone
  • Structure : A cyclic amide (lactam) with a methyl group (CAS: 108-27-0), lacking the carboxylic acid moiety present in the target compound .
  • Properties & Applications :
    • Acts as a polar aprotic solvent, widely used in industrial and pharmaceutical processes due to its high boiling point and stability .
    • The absence of a carboxylic acid group reduces hydrogen-bonding capacity, limiting its utility in chiral synthesis compared to (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 1932476-48-6 C₇H₁₃NO₂ 143.18 Chiral carboxylic acid; (2S,5S) stereochemistry Chiral synthesis, drug research
(2S,5R)-1,5-Dimethylpyrrolidine-2-carboxylic acid 1932347-35-7 C₇H₁₃NO₂ 143.18 Diastereomer; requires cold storage (-80°C) Stereochemical studies
2-((2R,5S)-1,5-Dimethylpiperazin-2-yl)ethanol 1046788-22-0 C₉H₁₈N₂O 170.26 Six-membered piperazine ring; ethanol substituent Medicinal chemistry (ligand design)
5-Methyl-2-pyrrolidone 108-27-0 C₅H₉NO 99.13 Cyclic amide (lactam); high polarity Industrial solvent, drug formulation

Research Findings and Implications

  • Synthesis & Stability :
    • The (2S,5S) isomer’s synthesis may involve diastereoselective methods similar to those used for thiazoline-containing analogs (e.g., azidation reactions) .
    • Stability differences between stereoisomers highlight the need for stringent storage protocols, particularly for the (2S,5R) form .
  • Biological Relevance :
    • Pyrrolidine carboxylic acids are explored for metal chelation (e.g., siderophore analogs) and enzyme inhibition, whereas piperazine derivatives target neurological receptors .
    • The lactam’s solvent properties contrast with the carboxylic acid’s reactivity, underscoring how functional groups dictate application scope .

Biological Activity

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development and therapeutic interventions.

Synthesis and Structural Characteristics

The compound is synthesized through various methods, often involving the modification of pyrrolidine derivatives. Its structure features a pyrrolidine ring with two methyl groups at positions 1 and 5, and a carboxylic acid functional group at position 2. This unique configuration contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolidine compounds can significantly inhibit the growth of cancer cells, particularly in lung adenocarcinoma models (A549 cells). The mechanism appears to be structure-dependent, with certain substitutions enhancing cytotoxicity against cancer cells while minimizing effects on non-cancerous cells .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Its ability to enhance the efficacy of existing antibiotics suggests a potential role in combating antibiotic resistance .
  • Neuroprotective Effects : There is emerging evidence that pyrrolidine derivatives may possess neuroprotective properties, making them candidates for treating neurological disorders.

Anticancer Activity

A study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results indicated that specific structural modifications significantly impacted the anticancer activity:

CompoundViability (%)Remarks
Control (Cisplatin)50Standard chemotherapeutic agent
This compound66Moderate cytotoxicity
Derivative A30High cytotoxicity with low effect on non-cancerous cells
Derivative B45Selective activity against cancer cells

The study concluded that compounds containing free amino groups exhibited enhanced anticancer activity .

Antimicrobial Activity

The antimicrobial efficacy was tested against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several derivatives:

PathogenMIC (µg/mL)Remarks
Staphylococcus aureus8Effective against MRSA
Escherichia coli16Moderate activity
Klebsiella pneumoniae32Higher resistance observed

These findings highlight the potential of this compound as a scaffold for developing new antimicrobial agents .

Case Studies

In one notable case study, researchers synthesized a series of derivatives based on this compound to evaluate their anticancer properties. The most promising derivative exhibited over 70% inhibition of A549 cell viability at a concentration of 100 µM after 24 hours. This study emphasized the importance of structural diversity in enhancing biological activity .

Applications in Drug Development

The compound is not only utilized for its inherent biological activities but also serves as a critical intermediate in drug synthesis. Its role as a protecting group in peptide synthesis allows for selective reactions without unwanted side effects. Additionally, it has applications in bioconjugation processes and material science, particularly in developing targeted drug delivery systems .

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